4,14-Retro-retinol

Teratology Developmental Toxicology Retinoid Safety

4,14-Retro-retinol (14-HRR) is the only retinoid that replicates retinol's immunomodulatory effects without inducing retinoic acid-mediated transcription. Its non-genomic pathway directly supports B-cell survival and T-cell activation at nanomolar levels, while its lower teratogenic potency makes it essential for in vitro immune signaling and in vivo developmental studies. This endogenous metabolite cannot be replaced by standard retinoids like atRA or retinol—procure with confidence for your cell survival and lymphocyte proliferation assays.

Molecular Formula C20H30O
Molecular Weight 286.5 g/mol
CAS No. 16729-22-9
Cat. No. B118453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,14-Retro-retinol
CAS16729-22-9
Synonyms4,14-retro-Retinol;  retro-Vitamin A;  Retroretinol;  all-trans-Retroretinol;  all-trans-retro-_x000B_Vitamin A; 
Molecular FormulaC20H30O
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO)(C)C
InChIInChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-12,21H,7,13-15H2,1-5H3/b8-6+,16-11+,17-9+,19-12+
InChIKeyLWSSYLJSLZBNKE-YIAYGWAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,14-Retro-retinol (CAS 16729-22-9): A Bioactive Retro-Retinoid for Immunology and Cell Signaling Research


4,14-Retro-retinol (CAS 16729-22-9), also known as 14-hydroxy-4,14-retro-retinol (14-HRR), is an endogenous metabolite of vitamin A (retinol) and belongs to the retro-retinoid family. It is a lipophilic signaling molecule first isolated from cultures of lymphoblastoid 5/2 and HeLa cells [1]. Distinct from classic retinoids like retinoic acid, 14-HRR functions as an intracellular messenger, promoting the growth of B lymphocytes and the activation of T lymphocytes via antigen receptor-mediated signals [1]. Its structure features a retro configuration, and it is optically active, with the (14R) and (14S) enantiomers exhibiting differential biological activities [1].

Why Generic Retinoids Cannot Replace 4,14-Retro-retinol in Specific Research and Industrial Applications


Standard retinoids like all-trans-retinoic acid (atRA) or retinol cannot be interchanged with 4,14-retro-retinol due to fundamentally divergent signaling mechanisms and biological outcomes. 14-HRR operates via a non-genomic, intracellular signaling pathway distinct from the nuclear receptor-mediated transcription activated by atRA [1]. Consequently, 14-HRR supports lymphocyte proliferation and fibroblast survival under conditions where retinoic acid is ineffective [2]. Furthermore, its unique metabolic fate, which does not involve conversion to acidic retinoids, results in a lower teratogenic risk compared to retinol [3]. These mechanistic and functional disparities render generic substitution scientifically invalid for applications requiring 14-HRR's specific immunomodulatory or survival-factor activities.

Quantitative Evidence for Differentiated Performance of 4,14-Retro-retinol vs. Analogues


Reduced Teratogenicity: 14-HRR vs. Retinol in a Mouse Model of Embryonic Development

In a direct in vivo comparison, 14-hydroxy-4,14-retro-retinol (14-HRR) exhibited significantly lower teratogenic potency than its parent compound, all-trans-retinol. A single intraperitoneal dose of 60 mg/kg retinol administered to C57BL/6J mice at gestational day 7.5 induced a high frequency of eye and axial skeletal malformations. In contrast, an equivalent dose of 14-HRR produced a markedly lower frequency of embryolethality and malformations, establishing 14-HRR as a weaker teratogen [1].

Teratology Developmental Toxicology Retinoid Safety

B-Cell Survival and T-Cell Activation: 14-HRR Active, Retinoic Acid Inactive

Functional assays reveal a critical distinction: 14-HRR promotes the growth and activation of lymphocytes, while all-trans-retinoic acid (atRA) does not. In cultures of B lymphocytes, 14-HRR supports survival and proliferation, and in T lymphocytes, it enhances activation via antigen receptor-mediated signals. In the same assays, retinoic acid is ineffective [1]. This confirms 14-HRR is the specific mediator of retinol's immunomodulatory effects in these cell types.

Immunology Lymphocyte Biology Signal Transduction

Fibroblast Rescue Activity: 14-HRR Can Substitute for Retinol, Retinoic Acid Cannot

In a functional rescue assay using serum-starved murine 3T3 fibroblasts, 14-HRR, but not retinoic acid, could replace retinol in promoting cell survival and activation. When combined with platelet-derived growth factor (PDGF), 14-HRR fully substituted for serum, whereas retinoic acid was ineffective [1]. This demonstrates 14-HRR's unique role as a survival factor distinct from classic retinoid signaling.

Cell Survival Fibroblast Biology Growth Factors

Differential Activity of 14R vs. 14S Enantiomers

The naturally occurring 14-HRR is a mixture of enantiomers. Synthetic (14R)-HRR, (14S)-HRR, and racemic 14-HRR were compared in B-cell survival and T-cell activation assays. All three compounds exhibited similar activity in the optimal concentration range of (7-1.6) x 10^-7 M, with the 14R enantiomer showing slightly higher activity than the 14S enantiomer [1]. This subtle enantioselectivity may be relevant for understanding receptor interactions.

Chirality Enantioselectivity Stereochemistry

Metabolic Fate: 14-HRR Is Not Converted to Acidic Retinoids, Unlike Retinol

Following intraperitoneal administration of 60 mg/kg 14-HRR to C57BL/6J mice, analysis of liver tissue at 2 hours post-dose revealed the formation of HRR esters. Critically, neither retinoic acid nor any retro-retinoid acidic metabolites were detected [1]. In contrast, an equivalent dose of retinol led to the detection of retinoic acid, 14-HRR, and other metabolites. This indicates 14-HRR does not undergo conversion to the acidic retinoids responsible for classical nuclear receptor activation and associated toxicity.

Drug Metabolism Retinoid Biochemistry Pharmacokinetics

Optimal Application Scenarios for 4,14-Retro-retinol Based on Evidence of Differentiation


Immunology: Lymphocyte Activation and Proliferation Studies

4,14-Retro-retinol (14-HRR) is the preferred reagent for in vitro studies of B and T lymphocyte function where retinol's immunomodulatory effects need to be replicated without the confounding influence of retinoic acid. As 14-HRR directly promotes B-cell survival and T-cell activation at nanomolar concentrations, it is essential for dissecting retinol-dependent signaling pathways in immune cells [1].

Cell Biology: Fibroblast Survival and Quiescence Assays

For experiments investigating the role of vitamin A as a survival factor in fibroblasts, 14-HRR is the appropriate tool compound. It can fully substitute for retinol in serum-starved 3T3 cell rescue assays, a function not shared by retinoic acid [1]. This makes 14-HRR invaluable for studying mechanisms of cell survival, quiescence, and the non-genomic actions of retinoids.

Developmental Toxicology: Investigating Retinoid Teratogenicity with Reduced Risk

In in vivo developmental studies where retinoid signaling pathways are being probed, 14-HRR offers a significant advantage over retinol due to its lower teratogenic potency. As demonstrated in mouse models, equivalent doses of 14-HRR induce fewer embryonic malformations, allowing researchers to study retinoid effects on development with a reduced confounding background of toxicity [1].

Retinoid Metabolism Research: Studying Non-Acidic Retinoid Pathways

For studies focused on retinoid metabolism and the generation of bioactive metabolites, 14-HRR is a critical probe. Unlike retinol, it is not converted to retinoic acid or other acidic retinoids in vivo, enabling the investigation of retro-retinoid-specific signaling pathways and the role of non-acidic metabolites in cell regulation [1].

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